2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide
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Overview
Description
Scientific Research Applications
2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as 2-bromo-6-fluoro-3-methoxybenzoic acid and 2-bromo-6-fluoro-3-methylbenzoic acid. It has also been used in the development of new drugs, such as the anti-inflammatory drug ketorolac, and in the study of biochemical and physiological processes, such as the regulation of gene expression.
Mechanism of Action
2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide has been found to act as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of nucleotides, and its inhibition can lead to a decrease in the production of these nucleotides. This compound works by binding to the active site of DHFR and preventing the enzyme from binding to its natural substrate, dihydrofolate.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, as well as reduce the expression of certain genes involved in the progression of cancer. It has also been found to reduce inflammation and act as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. This compound is a highly toxic compound, and so it must be handled with care and appropriate safety precautions. Additionally, it is a relatively unstable compound and so it must be stored in a cool, dry place.
Future Directions
The potential applications of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide are vast and varied. Further research is needed to explore its potential as an anti-cancer agent, as well as its potential to inhibit the growth of other disease-causing organisms. Additionally, further research is needed to explore the potential of this compound as a drug delivery system, as well as its potential to be used in the development of new drugs. Finally, further research is needed to explore the potential of this compound to be used as a tool for gene expression studies.
Synthesis Methods
2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide can be synthesized from the reaction of 2-bromo-6-fluoro-3-nitrobenzoic acid and trifluoromethanesulfonic acid in aqueous N,N-dimethylformamide (DMF) solution. The reaction yields this compound as a white crystalline solid with a yield of approximately 80%.
properties
IUPAC Name |
2-bromo-6-fluoro-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO/c9-6-3(8(11,12)13)1-2-4(10)5(6)7(14)15/h1-2H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMPHRPXZQFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.